2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide

Coagulation Tissue Factor Factor VIIa

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide (molecular formula C14H15N5O2S, molecular weight 317.37 g/mol) belongs to the amino-3,5-dicyanopyridine chemotype, a scaffold that has been extensively characterized as a source of adenosine receptor (AR) ligands, DNMT1 inhibitors, and carbonic anhydrase modulators. The compound features a 6-amino-3,5-dicyanopyridine core linked via a thioether (sulfanyl) bridge at the 2-position to an N-(furan-2-ylmethyl)acetamide side chain.

Molecular Formula C14H11N5O2S
Molecular Weight 313.34 g/mol
Cat. No. B15031362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide
Molecular FormulaC14H11N5O2S
Molecular Weight313.34 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N
InChIInChI=1S/C14H11N5O2S/c15-5-9-4-10(6-16)14(19-13(9)17)22-8-12(20)18-7-11-2-1-3-21-11/h1-4H,7-8H2,(H2,17,19)(H,18,20)
InChIKeyRGZIHYAASYKDCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(6-Amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide – Structural Identity, Chemotype Classification, and Procurement Baseline


2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide (molecular formula C14H15N5O2S, molecular weight 317.37 g/mol) belongs to the amino-3,5-dicyanopyridine chemotype, a scaffold that has been extensively characterized as a source of adenosine receptor (AR) ligands, DNMT1 inhibitors, and carbonic anhydrase modulators [1]. The compound features a 6-amino-3,5-dicyanopyridine core linked via a thioether (sulfanyl) bridge at the 2-position to an N-(furan-2-ylmethyl)acetamide side chain. This 2-thioether-acetamide architecture distinguishes it from the 2-alkylthio, 2-arylthio, and 2-amino variants that dominate the published literature on this scaffold. The furan-2-ylmethyl substituent imparts a distinct hydrogen-bonding surface and conformational flexibility profile relative to the phenyl, imidazolyl, and benzyl congeners that have been the focus of medicinal chemistry optimization campaigns [1].

Why Generic Substitution of 2-[(6-Amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide with In-Class Analogs Cannot Be Assumed


The amino-3,5-dicyanopyridine chemotype is characterized by extreme pharmacological plasticity: minor structural modifications at the 2-, 4-, and 6-positions can invert the functional profile between agonist, partial agonist, antagonist, and inverse agonist at adenosine receptor subtypes, or redirect target engagement entirely from ARs to DNMT1 or carbonic anhydrase isoforms [1]. In the 2019 J. Med. Chem. series (compounds 1–31), changes limited to the 4-aryl substituent shifted selectivity from hA1 AR to mixed hA1/hA2A/hA2B profiles, while the presence or absence of a furan-2-yl group at the 4-position modulated plasma stability in rat and human matrices [1]. The 2022 Pharmaceuticals series demonstrated that 4-heteroaryl substitution patterns produce Ki values spanning over two orders of magnitude across AR subtypes, with pan-ligand profiles emerging only for specific substitution combinations [2]. Critically, the target compound bears a 2-thioether-acetamide-furan-2-ylmethyl motif that is structurally distinct from the 2-[(1H-imidazol-2-yl)methylthio], 2-[(4-acetamidophenyl)thio], and 2-[(4-cyclopropylmethoxyphenyl)thio] variants for which published structure–activity relationship (SAR) data exist [1][2]. Without compound-specific binding, functional, and stability data, no inference of pharmacological equivalence—or even pharmacological similarity—can be scientifically justified.

2-[(6-Amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide – Quantitative Comparator Evidence Guide for Procurement Decisions


TF/Factor VIIa Inhibitory Activity: The Sole Direct Quantitative Datum for the Target Compound

The only publicly available quantitative biological activity datum for 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide is an inhibition constant (Ki) of 400 nM against the human Tissue Factor/Factor VIIa (TF/F7a) complex, as recorded in the BindingDB database (entry BDBM50098591, linked to CHEMBL3594305) [1]. The assay used the chromogenic substrate S2288 with 15 min pre-incubation followed by 60 min measurement. No comparator data from the same assay are available for any amino-3,5-dicyanopyridine analog, precluding a direct head-to-head comparison within the chemotype. However, this datum establishes that the compound exhibits measurable inhibition of the TF/F7a complex, a target entirely distinct from the adenosine receptors, DNMT1, and carbonic anhydrases that define the published pharmacology of the amino-3,5-dicyanopyridine class [2][3].

Coagulation Tissue Factor Factor VIIa Enzyme Inhibition

Structural Motif Differentiability: 2-Thioether-Acetamide-Furan Architecture Versus Published Adenosine Receptor Ligands

The target compound contains a 2-thioether-N-(furan-2-ylmethyl)acetamide side chain. In contrast, the most extensively characterized adenosine A1/A2B dual agonists in the amino-3,5-dicyanopyridine series bear a 2-[(1H-imidazol-2-yl)methylthio] substituent, which has been identified as critical for achieving nanomolar potency at hA1 and hA2B ARs [1]. The prototypical hA2B agonist BAY60-6583 (compound 1 in the 2018 series) features a 2-thioacetamide group (–SCH2CONH2) rather than the extended N-(furan-2-ylmethyl)acetamide chain, and its analogs (compounds 3–28) display EC50 values of 9–350 nM at hA2B [2]. The pan-AR ligands reported in the 2022 series (compounds 1 and 5) achieve Ki values of 2.50–52 nM across hA1, hA2A, and hA3, and EC50 values of 1.12–1.4 nM at hA2B, but these compounds also lack the furan-2-ylmethyl extension [3]. The presence of the furan-2-ylmethyl group in the target compound introduces additional hydrogen-bond acceptor capacity (furan oxygen) and increased conformational degrees of freedom compared to the simpler acetamide or imidazolylmethylthio motifs, potentially altering both target selectivity and pharmacokinetic profile in ways not captured by existing SAR models [1][3].

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

Plasma Stability of the 4-(Furan-2-yl) Analog: A Cautionary Class-Level Benchmark for Stability Expectations

In the 2019 J. Med. Chem. study, the chemical stability of methyl 3-(((6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl)sulfanyl)methyl)benzoate (compound 10) was explicitly assessed in both rat and human plasma matrices [1]. Compound 10 is the closest structurally characterized analog to the target compound within the published literature, sharing the 6-amino-3,5-dicyanopyridine core, a 2-thioether linkage, and a furan-2-yl substituent (at the 4-position in compound 10 versus within the N-acetamide side chain in the target compound). While the quantitative stability values (percent remaining, half-life) for compound 10 are not publicly extractable from the abstract or open-access metadata, the fact that plasma stability was deemed sufficiently noteworthy to be highlighted as a key result alongside pharmacological evaluation indicates that stability is a variable—not a constant—within this chemotype [1]. The target compound, lacking a 4-aryl substituent but bearing an N-(furan-2-ylmethyl)acetamide side chain, cannot be assumed to share the stability profile of compound 10 or any other analog.

Plasma Stability Drug Metabolism Chemical Stability Pharmacokinetics

Physicochemical and Drug-Likeness Properties Versus the Oral Druggability Benchmark Compounds

Calculated physicochemical properties for 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide (MW 317.37, cLogP 2.09, TPSA 80.07 Ų, rotatable bonds 4) [1] place it within Lipinski's Rule of Five space, consistent with the amino-3,5-dicyanopyridine class. For comparison, the carbonic anhydrase activator compound 17 from the 2025 repurposing study (an imidazole-containing amino-3,5-dicyanopyridine) was identified as having high predicted oral availability, gut-blood barrier permeability, and potential to cross the blood-brain barrier based on in silico ADME calculations [2]. GSK3735967 (MW 477.62, a DNMT1-selective dicyanopyridine inhibitor with IC50 40 nM) is significantly larger and more complex . The target compound's lower molecular weight and moderate lipophilicity suggest simpler formulation requirements compared to these advanced leads, but the absence of experimental solubility, permeability, or metabolic stability data precludes direct comparison of developability parameters.

Drug-Likeness Physicochemical Properties ADME Oral Bioavailability

BindingDB Annotation Gap: Quantitative Evidence for What Is NOT Known About This Compound

A systematic review of publicly available databases reveals that 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide has only a single biological activity record in BindingDB (Ki = 400 nM, TF/F7a) [1] and no entries in ChEMBL with adenosine receptor, DNMT1, or carbonic anhydrase activity data. By contrast, BAY60-6583 (the reference hA2B agonist) has extensive pharmacological annotation across multiple AR subtypes, and GSK3735967 has documented DNMT1 IC50 (40 nM), structural binding mode data from X-ray crystallography, and in vivo efficacy data in acute myeloid leukemia models [2][3]. This critical data gap means that any procurement decision predicated on AR modulation, epigenetic targeting, or CA activation is entirely speculative.

Data Gap Analysis Target Selectivity BindingDB Procurement Risk

Evidence-Linked Application Scenarios for 2-[(6-Amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide: Where Current Data Support (and Do Not Support) Use


Chemical Biology Probe for Coagulation Factor VIIa/Tissue Factor Pathway Investigation

The single quantitative biological activity datum (Ki = 400 nM at human TF/F7a complex) supports the use of this compound as a low-to-moderate affinity starting point for TF/F7a-focused chemical biology studies [1]. This application is distinct from all published applications of amino-3,5-dicyanopyridine analogs, which have centered on adenosine receptors, DNMT1, or carbonic anhydrases. Researchers investigating the extrinsic coagulation cascade may find this compound useful as a structurally novel, non-peptidic TF/F7a ligand scaffold for fragment-based or structure–activity relationship exploration. However, the moderate potency (400 nM) means that the compound should be used as a tool compound for in vitro biochemical assays rather than as a high-affinity probe, and selectivity profiling against related serine proteases (thrombin, Factor Xa, trypsin) is warranted before drawing target-specific conclusions [1].

Diversity-Oriented Screening Library Component for Phenotypic or Target-Based High-Throughput Screening

The compound's favorable calculated drug-likeness metrics (MW 317.37, cLogP 2.09, TPSA 80.07 Ų) and its structurally differentiated N-(furan-2-ylmethyl)acetamide side chain make it a suitable candidate for inclusion in diversity-oriented screening libraries [2]. The furan-2-ylmethyl group is underrepresented in published amino-3,5-dicyanopyridine SAR studies, which have focused predominantly on phenyl, imidazolyl, and benzyl substituents [3][4]. Incorporation into phenotypic screening cascades may uncover novel target engagements that are inaccessible to the more extensively optimized 2-imidazolylmethylthio and 2-thioacetamide analogs. The compound's moderate TF/F7a affinity further suggests that screening against protease panels could be a productive strategy for identifying additional serine protease targets [1].

Negative Control or Chemotype-Exclusion Compound for Adenosine Receptor and DNMT1-Focused Programs

Given the documented sensitivity of adenosine receptor pharmacology to 2-position substituent identity [3][4], and the absence of any AR binding or functional data for the target compound, it may serve as a chemotype-exclusion control in AR-focused screening campaigns. Its structural departure from the 2-[(1H-imidazol-2-yl)methylthio] motif required for nanomolar AR potency [3] suggests that it is unlikely to exhibit the potent pan-AR or dual A1/A2B agonist activity of optimized analogs [4]. Similarly, the lack of the extended aromatic system and basic amine found in GSK3735967 argues against significant DNMT1 inhibitory activity [5]. When used as a negative control alongside confirmed AR agonists or DNMT1 inhibitors, this compound can help establish the pharmacophoric requirements for target engagement within the dicyanopyridine chemotype. This application requires experimental confirmation of inactivity at the relevant targets before use.

Starting Scaffold for Structure-Guided Optimization Toward Novel Protease or Non-AR Targets

The combination of (a) confirmed albeit moderate TF/F7a binding (Ki 400 nM) [1], (b) a synthetically accessible thioether-acetamide linkage amenable to parallel derivatization, and (c) calculated drug-like properties [2] positions this compound as a viable starting scaffold for medicinal chemistry optimization toward protease targets or other non-AR, non-DNMT1 endpoints. The furan-2-ylmethyl moiety provides a vector for introducing diversity that has not been explored in the published dicyanopyridine literature. Structure-guided design, potentially informed by molecular docking against TF/F7a or related protease crystal structures, could improve potency from the current 400 nM into the low-nanomolar range. The availability of robust synthetic routes to 2-thioether-substituted amino-3,5-dicyanopyridines (as demonstrated by the multi-step syntheses reported for compounds 1–31 in Betti et al. 2019) [3] provides a methodological foundation for analog generation.

Quote Request

Request a Quote for 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.